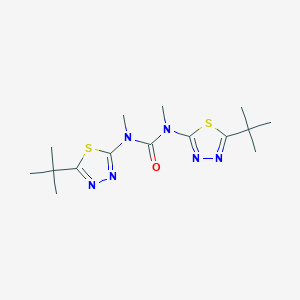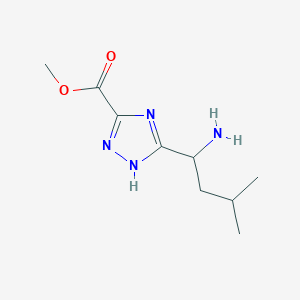
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is a synthetic organic compound known for its unique chemical structure and properties It contains two 1,3,4-thiadiazole rings substituted with tert-butyl groups and a central 1,3-dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea typically involves the following steps:
Formation of 1,3,4-thiadiazole rings: The thiadiazole rings are synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of tert-butyl groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.
Coupling with 1,3-dimethylurea: The final step involves coupling the substituted thiadiazole rings with 1,3-dimethylurea under suitable conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiadiazole rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, while the urea moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-diazetidine-2,4-dione: Similar structure but with a diazetidine ring instead of a dimethylurea moiety.
1,3-Bis(5-tert-butyl-1,3,4-oxadiazol-2-yl)-1,3-dimethylurea: Contains oxadiazole rings instead of thiadiazole rings.
Uniqueness
1,3-Bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea is unique due to the presence of both tert-butyl-substituted thiadiazole rings and a central dimethylurea moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1,3-bis(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS2/c1-14(2,3)9-16-18-11(23-9)20(7)13(22)21(8)12-19-17-10(24-12)15(4,5)6/h1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGMZUKZMFEDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)N(C)C2=NN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-2-[(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2527956.png)
![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

![1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine](/img/structure/B2527961.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)
![N-[(furan-2-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonamido]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride](/img/structure/B2527967.png)
![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)


![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2527975.png)

